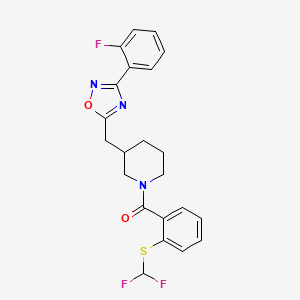

(2-((Difluoromethyl)thio)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

CAS No.: 2034233-23-1

Cat. No.: VC7264876

Molecular Formula: C22H20F3N3O2S

Molecular Weight: 447.48

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034233-23-1 |

|---|---|

| Molecular Formula | C22H20F3N3O2S |

| Molecular Weight | 447.48 |

| IUPAC Name | [2-(difluoromethylsulfanyl)phenyl]-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone |

| Standard InChI | InChI=1S/C22H20F3N3O2S/c23-17-9-3-1-7-15(17)20-26-19(30-27-20)12-14-6-5-11-28(13-14)21(29)16-8-2-4-10-18(16)31-22(24)25/h1-4,7-10,14,22H,5-6,11-13H2 |

| Standard InChI Key | BTSKWVOFOVZPNI-UHFFFAOYSA-N |

| SMILES | C1CC(CN(C1)C(=O)C2=CC=CC=C2SC(F)F)CC3=NC(=NO3)C4=CC=CC=C4F |

Introduction

The compound (2-((Difluoromethyl)thio)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone represents a complex organic molecule with potential applications in medicinal chemistry and material science. It combines multiple functional groups, including difluoromethylthio, oxadiazole, and piperidine moieties, which contribute to its unique physicochemical and biological properties.

Synthesis Pathway

The synthesis of this compound likely involves a multistep process, integrating:

-

Formation of the Oxadiazole Ring: Typically achieved through cyclization reactions using hydrazides and carboxylic acids or their derivatives.

-

Introduction of the Difluoromethylthio Group: This step might involve nucleophilic substitution reactions with difluoromethylthiolating agents.

-

Piperidine Functionalization: The piperidine moiety is incorporated through alkylation or reductive amination strategies.

-

Final Coupling Reaction: The phenyl group with the difluoromethylthio substituent is coupled with the oxadiazole-piperidine intermediate via a carbonyl linkage.

Medicinal Chemistry

This compound's structure suggests potential utility in drug discovery due to:

-

Anticancer Activity: Oxadiazoles are known for their cytotoxic effects against various cancer cell lines .

-

CNS Targeting: The piperidine ring is a common feature in drugs targeting neurological pathways.

Agrochemical Applications

Similar compounds have been explored as pesticides or herbicides due to their ability to disrupt biological pathways in pests .

Biological Activity and ADMET Profile

| Parameter | Findings |

|---|---|

| Absorption (A) | Predicted to have moderate oral bioavailability due to molecular size |

| Distribution (D) | Lipophilicity from fluorinated groups suggests good tissue penetration |

| Metabolism (M) | Likely metabolized via cytochrome P450 enzymes |

| Excretion (E) | Expected renal clearance for polar metabolites |

| Toxicity (T) | Fluorinated compounds may exhibit reduced off-target toxicity |

Preliminary in silico studies indicate that this compound adheres to Lipinski's Rule of Five, making it a promising candidate for drug development .

Comparison with Related Compounds

The inclusion of an oxadiazole ring in the target compound enhances its versatility compared to related structures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume